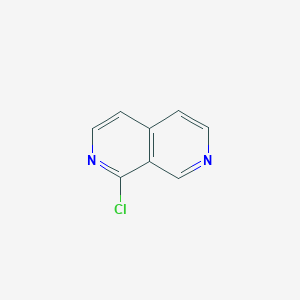

1-Chloro-2,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQLQYQMGHYABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517626 | |

| Record name | 1-Chloro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69042-30-4 | |

| Record name | 1-Chloro-2,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Chloro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a class of "privileged scaffolds" in medicinal chemistry. Their rigid structure, hydrogen bonding capabilities, and tunable electronic properties have made them central components in a wide array of pharmacologically active agents.[1][2] Among the six possible isomers, the 2,7-naphthyridine core has emerged as particularly valuable, featuring in compounds with antimicrobial, anticancer, and kinase inhibitory activities.[3][4][5]

This guide focuses on This compound , a key synthetic intermediate whose strategic value lies in the reactivity of its C1-chloro substituent. This chlorine atom is not merely a structural component but a versatile chemical handle, enabling the diversification of the 2,7-naphthyridine core through a variety of modern synthetic methodologies. For drug development professionals, this compound serves as a gateway to extensive libraries of novel derivatives for structure-activity relationship (SAR) studies. Understanding its chemical properties is paramount to unlocking the full potential of this valuable scaffold.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, typically appearing as a light yellow to yellow powder.[6] Its stability under an inert atmosphere at room temperature makes it a readily accessible and manageable reagent in a standard laboratory setting.

Core Data Summary

A summary of the key physical and identifying properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 69042-30-4 | |

| Molecular Formula | C₈H₅ClN₂ | [7] |

| Molecular Weight | 164.59 g/mol | |

| Physical Form | Solid | [6] |

| Predicted pKa | 2.52 ± 0.30 | [6] |

| Storage | Inert atmosphere, Room Temperature | [6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific experimental spectra for this exact compound are scarce in the literature, the expected characteristics can be reliably predicted based on data from closely related 2,7-naphthyridine derivatives.[8]

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electron-withdrawing nature of the nitrogen atoms and the C1-chloro substituent.

-

¹³C NMR: The carbon NMR spectrum will display eight signals. The carbon atom bearing the chlorine (C1) is expected to be significantly deshielded. Signal assignments can be confirmed using techniques like DEPT or HETCOR experiments.[8]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry of 2,7-naphthyridine derivatives typically shows a prominent molecular ion peak. Key fragmentation pathways involve the sequential loss of HCN and C₂H₂, which is characteristic of the naphthyridine ring cleavage.[8] For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1650 cm⁻¹ region) and C-H stretching vibrations above 3000 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of the C-Cl bond. The presence of two electron-withdrawing nitrogen atoms in the bicyclic system renders the C1 position electron-deficient and thus susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally powerful building block.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the naphthyridine ring facilitates the direct displacement of the chloride by strong nucleophiles. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

-

Causality in Experimental Choice: This pathway is often favored for its operational simplicity and cost-effectiveness when suitable strong nucleophiles are available. Reactions with alkoxides (to form ethers), amines (to form amino-naphthyridines), and thiolates (to form thioethers) are common.[9][10] The choice of a strong base (e.g., NaH, KOH) is crucial to deprotonate the incoming nucleophile, enhancing its reactivity. Aprotic polar solvents like DMF or DMSO are typically used to solvate the intermediate complex and facilitate the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex C-C and C-N bonds with a high degree of functional group tolerance, palladium-catalyzed cross-coupling reactions are the methods of choice. The chloro-substituent, while less reactive than its bromo or iodo counterparts, can be effectively activated using modern, electron-rich phosphine ligands.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with an organoboron reagent (e.g., a boronic acid or ester).[11][12][13] This reaction is a cornerstone of modern drug discovery for generating biaryl structures or introducing alkyl chains.

-

Expertise in Catalyst Selection: The success of coupling an aryl chloride hinges on the catalyst system. The initial oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step.[14] To overcome the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I, highly active catalyst systems are required. These typically involve electron-rich, sterically hindered phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands, which promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This reaction provides a powerful and general route to synthesize C-N bonds, coupling this compound with a wide range of primary and secondary amines.[15][16] This is often the preferred method over SNAr for less nucleophilic amines or when milder conditions are required to preserve sensitive functional groups elsewhere in the molecule.

-

Trustworthiness in Protocol Design: A reliable Buchwald-Hartwig protocol requires careful selection of the base, ligand, and palladium precursor. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are essential for deprotonating the amine in the catalytic cycle without competing as nucleophiles.[17] The choice of ligand is again critical, with bulky, electron-rich ligands being necessary to facilitate the reductive elimination step that forms the C-N bond.[18]

To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples this compound with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[19][20][21] The resulting 1-alkynyl-2,7-naphthyridines are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.[22]

-

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle serves to generate a copper(I) acetylide intermediate.[20] This species then undergoes transmetalation with the palladium complex. For challenging substrates like aryl chlorides, high temperatures or microwave irradiation may be necessary to achieve efficient coupling.[23]

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Methodology:

-

Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Inerting: Seal the vial with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). Add a degassed solvent mixture, such as toluene/water or dioxane/water (typically 10:1 v/v).

-

Reaction: Place the vial in a preheated oil bath or heating block (80-110 °C) and stir vigorously for 4-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.).

-

Inerting: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) for 2-18 hours.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude material by flash chromatography to obtain the aminated product.

Applications in Drug Discovery and Beyond

The 2,7-naphthyridine scaffold is a validated pharmacophore. Recent research has highlighted its role in the development of targeted therapeutics.

-

Anticancer Agents: Derivatives of 2,7-naphthyridine have been patented as potent and selective inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), a kinase implicated in mitotic progression and overexpressed in many cancers.[5] this compound is an ideal starting point for synthesizing a library of analogues to probe the active site of such kinases.

-

Antimicrobial Candidates: Certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity against pathogenic bacteria like Staphylococcus aureus.[1][2][4] The ability to easily modify the scaffold using the C1-chloro handle allows for fine-tuning of properties like potency, selectivity, and microbiota-sparing effects.[1][4]

-

Fluorescent Probes: Chloro-substituted naphthyridine derivatives have been developed as fluorescent probes for detecting specific DNA structures, such as orphan cytosine bases in duplexes, highlighting their utility in diagnostics and molecular biology.[24]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a strategic linchpin in the synthesis of complex molecules. Its well-defined reactivity in both nucleophilic substitution and, more importantly, a suite of palladium-catalyzed cross-coupling reactions, provides medicinal chemists and researchers with a reliable and versatile platform for innovation. A thorough understanding of the principles governing its reactivity—from catalyst and ligand selection to the choice of base and solvent—is essential for leveraging this building block to its full potential in the discovery of next-generation therapeutics and advanced functional materials.

References

-

Kubiak, A. M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]

-

Dai, X., et al. (2008). Synthesis of 2,7-Naphthyridine-Containing Analogues of Luotonin A. SYNLETT. [Link]

-

R Discovery. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. R Discovery App. [Link]

-

Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

-

Reddy, T. J., et al. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]

-

DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. DiVA portal. [Link]

-

Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

-

Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. [Link]

-

National Center for Biotechnology Information. (n.d.). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. [Link]

-

ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

-

The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ACS Publications. [Link]

-

MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

-

CORE. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. CORE. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]

-

PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

-

MDPI. (n.d.). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. MDPI. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Cengage. (n.d.). Alkyl Halides and Nucleophilic Substitution. Cengage. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. RSC Publishing. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. RSC Publishing. [Link]

-

NIST. (n.d.). Naphthalene, 1-chloro-. NIST WebBook. [Link]

Sources

- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,7-NAPHTHYRIDINE, 1-CHLORO- CAS#: 69042-30-4 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Chloro-2,7-naphthyridine (CAS 69042-30-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic larger aromatic systems and engage in various biological interactions. The specific isomer, 2,7-naphthyridine, and its derivatives have garnered significant interest for their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a chlorine atom at the 1-position of the 2,7-naphthyridine core imparts unique reactivity, making it a valuable and versatile building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

| Property | Value | Source |

| CAS Number | 69042-30-4 | [3][4] |

| Molecular Formula | C₈H₅ClN₂ | [3][4] |

| Molecular Weight | 164.59 g/mol | [4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

| IUPAC Name | This compound | [3] |

Synthesis

A likely precursor for this synthesis is 2,7-naphthyridin-1(2H)-one. The chlorination can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) or a combination of phosphorus pentachloride (PCl₅) and POCl₃ being the most common. The reaction proceeds via the conversion of the lactam functionality of the naphthyridinone into a chloro-substituted naphthyridine.

Experimental Protocol: Synthesis of this compound from 2,7-naphthyridin-1(2H)-one (Proposed)

Disclaimer: This is a generalized, proposed protocol based on standard organic chemistry transformations and should be adapted and optimized by a qualified chemist.

Materials:

-

2,7-naphthyridin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dry toluene or another suitable high-boiling inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,7-naphthyridin-1(2H)-one in an excess of phosphorus oxychloride. A small amount of a high-boiling inert solvent like dry toluene can be added to facilitate stirring.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nature of its heterocyclic core and the presence of the chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system makes the carbon atoms, particularly those in the ortho and para positions to the nitrogens, electron-deficient. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).

The chlorine atom at the 1-position is activated towards nucleophilic displacement. This is because the negative charge in the intermediate Meisenheimer complex, formed upon nucleophilic attack, can be delocalized onto the electronegative nitrogen atoms of the pyridine rings, thereby stabilizing the intermediate and facilitating the substitution reaction.

Common nucleophiles that can displace the chloride include amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of a wide variety of functional groups at the 1-position of the 2,7-naphthyridine scaffold.

Caption: General reaction pathway for this compound.

Analytical Characterization

Accurate analytical characterization is paramount for confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific, publicly available spectra for this compound are scarce, a detailed analysis of the expected spectral features can be provided based on the known characteristics of the 2,7-naphthyridine scaffold.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nitrogen atoms and the chloro substituent. Protons on the same ring as the chlorine will be shifted downfield.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbon atom attached to the chlorine (C1) will be significantly deshielded. The other carbon chemical shifts will be influenced by their proximity to the nitrogen atoms.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio, resulting in M⁺ and M+2 peaks. Fragmentation patterns would likely involve the loss of a chlorine radical or hydrogen cyanide from the pyridine rings.

Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is highlighted by its application in the development of novel therapeutic agents. Its reactive chloro group allows for its incorporation into larger, more complex molecules with potential biological activity.

A prominent example is its use in the synthesis of ART5537 , a potent and selective small-molecule inhibitor of Exonuclease 1 (EXO1). EXO1 is a key enzyme involved in DNA repair pathways, and its inhibition is a promising strategy in cancer therapy. In the synthesis of ART5537, this compound serves as a crucial building block, where the naphthyridine core is incorporated via a nucleophilic aromatic substitution reaction.

The broader 2,7-naphthyridine scaffold has been investigated for a range of biological targets, and this compound provides a key entry point for the synthesis of libraries of derivatives for screening against various diseases.[1]

Caption: Role of this compound as a building block.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered around nucleophilic aromatic substitution, allows for the straightforward introduction of diverse functionalities. The demonstrated application of this compound in the synthesis of targeted therapeutics, such as the EXO1 inhibitor ART5537, underscores its importance in modern drug discovery. Further exploration of the synthetic utility of this compound is likely to lead to the development of novel compounds with a wide range of biological activities. Researchers and drug development professionals will find this molecule to be a key component in the construction of innovative molecular architectures.

References

-

Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

This compound | 69042-30-4 | C8H5ClN2. Appchem. [Online] Available at: [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. Molecules. [Online] Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Online] Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-2,7-naphthyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-Chloro-2,7-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, applications, and handling protocols. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and validated methodologies.

Core Physicochemical Properties and Molecular Identification

This compound is a solid, bicyclic heteroaromatic compound. The presence of the chloro-substituent provides a reactive handle for further functionalization, making it a valuable building block in organic synthesis. Its precise molecular characteristics are fundamental to its application in experimental design and stoichiometric calculations.

The key identifying and quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂ | [1][2] |

| Molecular Weight | 164.59 g/mol | [1][3] |

| Monoisotopic Mass | 164.01413 Da | [2][4] |

| CAS Number | 69042-30-4 | [1] |

| IUPAC Name | This compound | |

| InChI Key | UIQLQYQMGHYABX-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | |

| Boiling Point | 326.4±22.0 °C (Predicted) | [1] |

| Density | 1.349 g/cm³ (Predicted) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized naphthyridines is a cornerstone of modern heterocyclic chemistry.[5][6] While multiple routes can be envisioned, a common and reliable strategy involves the construction of the naphthyridine core followed by selective halogenation. The protocol described below is a representative, multi-step synthesis that highlights key transformations and the rationale behind them.

Experimental Protocol: A Representative Synthesis

This protocol is based on established chemical principles for constructing the 2,7-naphthyridine scaffold.

Causality Behind Experimental Choices: The chosen pathway builds the core ring system first, ensuring the correct isomer is formed. The final chlorination step utilizes a standard, highly effective reagent (POCl₃) to convert a naphthyridinone intermediate to the desired chloro-derivative. This late-stage functionalization is a common strategy to introduce a reactive site for subsequent diversification.

Step 1: Condensation and Cyclization to form 2,7-Naphthyridin-1-one

-

Combine 3-aminopyridine-4-carboxaldehyde with diethyl malonate in ethanol.

-

Add a catalytic amount of piperidine to facilitate the Knoevenagel condensation.

-

Reflux the mixture for 6-8 hours. The reaction proceeds via condensation and subsequent intramolecular cyclization.

-

Cool the reaction mixture to room temperature, allowing the 2,7-naphthyridin-1-one intermediate to precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to this compound

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add the dried 2,7-naphthyridin-1-one from Step 1 to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. POCl₃ acts as both the solvent and the chlorinating agent.

-

Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood due to the evolution of HCl gas.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product via column chromatography on silica gel to obtain the final, high-purity compound.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Chemical Biology

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] Specifically, 2,7-naphthyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial and anticancer properties.[9][10]

-

Antimicrobial Research: The structural similarity of naphthyridines to quinolones has prompted their investigation as inhibitors of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are critical for DNA replication, making them excellent targets for antibiotic development. This compound serves as a key starting material for creating libraries of derivatives to probe the active sites of these bacterial enzymes.

-

Oncology: Halogenated heterocycles are crucial intermediates in the synthesis of kinase inhibitors for cancer therapy. The chlorine atom on this compound can be readily displaced by various nucleophiles (e.g., amines, thiols) in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). This allows for the rapid generation of diverse molecules for screening against cancer cell lines.[11] Some novel naphthyridine derivatives have shown significant cytotoxic activity against leukemia, cervical carcinoma, and breast cancer cells.[9][11]

-

Antiviral Agents: The development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a key strategy in combating HIV. The 2,7-naphthyridine core has been successfully used to develop compounds that show potent inhibitory activity against HIV-1 reverse transcriptase, comparable to established drugs.[11]

Visualization of a Potential Mechanism of Action

Sources

- 1. 2,7-NAPHTHYRIDINE, 1-CHLORO- CAS#: 69042-30-4 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. PubChemLite - 1-chloro-2,6-naphthyridine (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 5. diva-portal.org [diva-portal.org]

- 6. Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone | Semantic Scholar [semanticscholar.org]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Chloro-2,7-naphthyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary: 1-Chloro-2,7-naphthyridine is a pivotal heterocyclic building block in modern drug discovery. Its unique electronic properties, conferred by the arrangement of its two nitrogen atoms, render the chlorine atom highly susceptible to nucleophilic substitution. This guide provides an in-depth analysis of its chemical identity, synthesis, core reactivity, and strategic applications. We will explore the mechanistic underpinnings of its reactivity, provide validated experimental protocols for its derivatization, and survey its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound belonging to the naphthyridine family, which are isomers of diazanaphthalene. The 2,7-isomer is of significant interest due to the wide spectrum of biological activities exhibited by its derivatives.[1] The primary IUPAC name for this compound is This compound .[2]

| Property | Value | Source |

| IUPAC Name | 1-chloro[3][4]naphthyridine | |

| CAS Number | 69042-30-4 | |

| Molecular Formula | C₈H₅ClN₂ | [2] |

| Molecular Weight | 164.59 g/mol | |

| Canonical SMILES | C1=CN=CC2=C1C=CN=C2Cl | [2] |

| InChI Key | UIQLQYQMGHYABX-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (Light yellow to yellow) | [5] |

| Predicted XlogP | 2.0 | [2] |

| Storage | Inert atmosphere, room temperature | [5] |

The 2,7-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,7-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a well-defined vector for orienting substituents in three-dimensional space, facilitating precise interactions with biological targets. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antimicrobial, and analgesic effects.[1][4]

Notably, the 2,7-naphthyridine framework is a cornerstone in the development of kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2,7-naphthyridine scaffold has been successfully employed to create potent and selective inhibitors for targets such as MASTL (Microtubule-associated serine/threonine kinase-like) and MET (Mesenchymal-Epithelial Transition factor), highlighting its potential in oncology.[6][7] this compound serves as a key intermediate, providing a reactive handle to introduce the diverse functionalities required for potent and selective target engagement.

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process that first constructs the core heterocyclic system as a naphthyridinone, followed by a chlorination reaction.

Step 1: Formation of the 2,7-Naphthyridin-1(2H)-one Core The construction of the 2,7-naphthyridine ring system often begins with substituted pyridine precursors. A common strategy involves the intramolecular cyclization or cyclocondensation of functionalized pyridines.[1] For example, methods starting from 4-methyl-3-cyanopyridine can be used to build the second ring, yielding a 2,7-naphthyridin-1-one intermediate.[3]

Step 2: Chlorination of the Naphthyridinone The critical step to generate the title compound is the conversion of the carbonyl group in 2,7-naphthyridin-1(2H)-one to a chloride. This is a standard transformation for lactam-containing heterocycles.

-

Causality behind Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating and a dehydrating agent. The mechanism involves the activation of the lactam oxygen by phosphorylation, creating an excellent leaving group and facilitating the subsequent nucleophilic attack by a chloride ion. This method is widely used for converting analogous pyridones and quinolones into their chloro-derivatives.[8][9]

Caption: General synthetic workflow for this compound.

Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNA_r)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNA_r) .[10] Unlike electron-rich benzene rings that undergo electrophilic substitution, the pyridine rings in naphthyridine are electron-deficient. This deficiency is exacerbated by the electronegative nitrogen atoms, which withdraw electron density through both inductive and mesomeric effects.[11]

This electron-poor nature makes the carbon atoms, particularly those adjacent to the nitrogen and bearing a leaving group (like chlorine), highly electrophilic and susceptible to attack by nucleophiles.[12][13]

Mechanism: The SNA_r reaction proceeds via a two-step addition-elimination mechanism.[13]

-

Addition: The nucleophile (Nuc⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[13]

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.

The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the ring system, lowering the activation energy of the reaction.

Caption: The two-step Addition-Elimination mechanism of SNA_r.

This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, making it an invaluable tool for generating chemical libraries for drug screening.

Experimental Protocol: Amination via Nucleophilic Substitution

This section provides a representative, self-validating protocol for the synthesis of a 1-amino-2,7-naphthyridine derivative, a common transformation in medicinal chemistry programs.

Objective: To synthesize N-benzyl-2,7-naphthyridin-1-amine from this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol Workflow:

Caption: Step-by-step experimental workflow for amination.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to create a ~0.2 M solution. Add benzylamine (1.2 eq) to the suspension via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality and Experimental Insights:

-

Base (K₂CO₃): Benzylamine is a nucleophile, but the reaction generates HCl as a byproduct. The base is crucial to neutralize the HCl, preventing the protonation and deactivation of the amine nucleophile.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal. It effectively dissolves the reagents and, being polar, helps stabilize the charged Meisenheimer complex, accelerating the reaction. Its high boiling point is suitable for heated reactions.

-

Temperature: Heating is often required to overcome the activation energy associated with breaking the aromaticity in the first step of the SNA_r mechanism.[12]

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, the base, and any side products.

Spectroscopic and Analytical Characterization

Confirming the structure of this compound and its derivatives is essential. The following table summarizes the expected spectroscopic signatures based on published data for analogous compounds.[4][8][14]

| Technique | Expected Characteristics for this compound |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. δ 7.5-9.5 ppm). The protons on the pyridine rings will appear as doublets and singlets, with coupling constants characteristic of aromatic systems. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. δ 110-160 ppm). The carbon atom attached to the chlorine (C1) is expected to be significantly deshielded. |

| IR Spectroscopy | Characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. C-H aromatic stretching above 3000 cm⁻¹. A C-Cl stretch in the 1000-1100 cm⁻¹ region. |

| Mass Spec (ESI-MS) | A strong molecular ion peak [M+H]⁺ at m/z 165, with a characteristic isotopic pattern [M+2+H]⁺ at m/z 167 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |

Applications in Drug Discovery and Development

This compound is not just a chemical curiosity; it is a validated and highly valuable starting material for synthesizing bioactive compounds. Its utility is demonstrated in the rapid, parallel synthesis of compound libraries where the 'R' group is varied by using different nucleophiles.

| Target Class | Example Derivative Structure | Therapeutic Area | Reference |

| MET Kinase Inhibitors | 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives | Oncology | [3][7] |

| MASTL Kinase Inhibitors | Substituted 2,7-naphthyridines | Oncology | [6] |

| Antimicrobial Agents | Hydrazide derivatives of 2,7-naphthyridine | Infectious Disease | [4] |

| Pro-apoptotic Agents | Pyrazolo-naphthyridine derivatives | Oncology | [15] |

The ability to easily displace the chlorine atom allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the 2,7-naphthyridine core, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]

References

-

Gloc, M., Wujec, M., & Pitucha, M. (2015). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Mini-Reviews in Medicinal Chemistry, 15(11), 936-946. [Link]

-

Various Authors. (n.d.). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Publications. [Link]

-

Reddy, T. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(1), 148-157. [Link]

-

Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

-

Grozav, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3409. [Link]

-

Nowak, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]

-

Various Authors. (2022). Article. SciSpace. [Link]

-

PubChemLite. (n.d.). This compound (C8H5ClN2). PubChemLite. [Link]

-

Abarca, B., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3324. [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. [Link]

-

Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018. [Link]

-

OpenStax. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

Wang, S., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

-

Al-Tel, T. H., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5195. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2,7-NAPHTHYRIDINE, 1-CHLORO- CAS#: 69042-30-4 [m.chemicalbook.com]

- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. scispace.com [scispace.com]

- 15. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Critical Role of Solubility in Advancing Medicinal Chemistry

An In-Depth Technical Guide to the Solubility of 1-Chloro-2,7-naphthyridine for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the journey of a candidate molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. This physicochemical property dictates a compound's behavior in biological systems, influencing everything from absorption and distribution to metabolic stability and ultimate bioavailability. For nitrogen-containing heterocycles, a class of compounds that form the backbone of a significant portion of modern pharmaceuticals, understanding solubility is not merely a perfunctory step but a cornerstone of successful drug design.[1][2] this compound, a member of this vital chemical family, presents its own unique set of opportunities and challenges. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive, practical framework for elucidating the solubility profile of this compound, thereby empowering researchers to make informed decisions in their quest for novel therapeutics.

Understanding this compound: A Physicochemical Overview

This compound is a heterocyclic organic compound with the molecular formula C8H5ClN2.[3][4][5] Its structure, featuring a fused bicyclic system with nitrogen atoms at the 2 and 7 positions and a chlorine substituent at the 1-position, imparts a unique electronic and steric profile.[3] While specific, publicly available quantitative solubility data is sparse, its chemical nature allows for informed predictions. As a nitrogen-containing heterocycle, the lone pairs of electrons on the nitrogen atoms can participate in hydrogen bonding, which can enhance solubility in polar solvents.[1] However, the overall aromatic system contributes to a degree of lipophilicity. It is generally described as a solid that is moderately soluble in organic solvents such as ethanol and dichloromethane, with lower solubility in water.[3] The presence of the chlorine atom can also influence its solubility and reactivity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H5ClN2 | [3][4][5] |

| Molecular Weight | 164.59 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| Appearance | Pale yellow to light brown | [3] |

| Predicted pKa | 2.52 ± 0.30 | |

| Predicted XlogP | 2.0 | [6][7] |

Note: Predicted values are computational estimates and should be experimentally verified.

The Cornerstone of Solubility Determination: The Shake-Flask Method (Thermodynamic Solubility)

To obtain reliable and definitive solubility data, the shake-flask method is the gold standard, providing what is known as thermodynamic solubility.[8] This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute, ensuring the solution is saturated.[8][9] The following protocol is a robust, self-validating system for determining the solubility of this compound in various solvents.

Experimental Protocol: Shake-Flask Method for this compound

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid, purity >98%)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dichloromethane)

-

Glass vials with screw caps or glass-stoppered flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to each of three separate glass vials. An excess is crucial to ensure that equilibrium with the solid phase is achieved.[8][10] A good starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent.

-

Precisely add a known volume of the chosen solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation ensures a consistent mixing of the solid and the solvent.

-

Allow the mixtures to equilibrate for a sufficient period. For thermodynamic solubility, a minimum of 24 hours is recommended to ensure equilibrium is reached, though for some compounds, up to 72 hours may be necessary.[9][11]

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid material.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[11]

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

The determined concentration is the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

The results should be reported as an average of the three replicate measurements, along with the standard deviation.

-

Causality in Experimental Design:

-

Why use an excess of solid? To ensure that the solvent is fully saturated with the solute, reaching a state of equilibrium between the dissolved and undissolved compound, which is the definition of thermodynamic solubility.[8]

-

Why is temperature control crucial? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[12][13] Maintaining a constant temperature ensures reproducible and accurate results.

-

Why is a 24-hour (or longer) equilibration time necessary? Reaching true thermodynamic equilibrium can be a slow process. Shorter incubation times might yield kinetic solubility values, which can be different and are often higher than the thermodynamic solubility.[14]

-

Why is filtration essential? The presence of even microscopic solid particles in the sample will lead to an overestimation of the solubility. A 0.22 µm filter effectively removes these particles.

Visualizing the Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing the Solubility of this compound

The solubility of a compound is not an immutable constant but is influenced by several factors. For a nitrogen-containing heterocycle like this compound, the following are particularly important:

-

pH of the Medium: The two nitrogen atoms in the naphthyridine ring can be protonated in acidic conditions. The protonated, or ionized, form of the molecule is generally much more soluble in aqueous media than the neutral form.[15][16] Given its predicted pKa of around 2.52, this compound's aqueous solubility is expected to increase significantly at pH values below its pKa.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents will better solvate polar molecules, and nonpolar solvents will better solvate nonpolar molecules. The moderate polarity of this compound suggests it will have appreciable solubility in a range of organic solvents.

-

Temperature: As previously mentioned, the solubility of most solids increases with increasing temperature.[12][13] This is because the dissolution process is often endothermic, meaning it consumes heat.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form being used in solubility studies.

Logical Relationships of Influencing Factors:

Caption: Factors Influencing Compound Solubility.

Practical Insights and Troubleshooting for the Researcher

-

Kinetic vs. Thermodynamic Solubility: For high-throughput screening in early drug discovery, kinetic solubility is often measured.[11][17] This is a faster method where the compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[15][17] Precipitation is monitored, and the concentration at which it occurs is the kinetic solubility.[15] Be aware that this value can be higher than the thermodynamic solubility and is highly dependent on the experimental conditions.[14]

-

Handling Poorly Soluble Compounds: If this compound exhibits low aqueous solubility, consider formulation strategies such as the use of co-solvents or the preparation of salt forms to improve its dissolution for in vitro and in vivo studies.

-

Analytical Method Validation: The accuracy of your solubility data is entirely dependent on the accuracy of your analytical method. Ensure your HPLC or UV-Vis method is properly validated for linearity, accuracy, and precision.

Conclusion: From Data to Discovery

Determining the solubility of this compound is a foundational step in unlocking its therapeutic potential. While this guide provides a robust framework for obtaining this critical data, it is the application of this knowledge that will truly drive discovery. By understanding the "why" behind the "how," researchers can confidently generate reliable solubility profiles, troubleshoot challenges, and ultimately, make more informed decisions in the complex but rewarding process of drug development. The principles and protocols outlined herein are designed to serve as a trusted resource for scientists dedicated to advancing the field of medicinal chemistry.

References

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Nitrogen-containing heterocycles Definition. Fiveable. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

This compound (C8H5ClN2). PubChemLite. [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

-

Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

-

This compound | 69042-30-4 | C8H5ClN2. Appchem. [Link]

-

13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

1-chloro-2,6-naphthyridine (C8H5ClN2). PubChemLite. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

5,7-Dichloro-1,6-naphthyridine | C8H4Cl2N2 | CID 12204233. PubChem. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 69042-30-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 69042-30-4 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 1-chloro-2,6-naphthyridine (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enamine.net [enamine.net]

- 12. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. books.rsc.org [books.rsc.org]

- 15. pharmatutor.org [pharmatutor.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Spectroscopic Data of 1-Chloro-2,7-naphthyridine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2,7-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification, purity assessment, and understanding of the chemical properties of this compound.

Introduction to this compound

This compound (CAS No: 69042-30-4) is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The presence of a chlorine atom at the 1-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is the cornerstone of its application, ensuring the integrity of subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons on the naphthyridine core. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.24 | d | 5.7 |

| H-4 | 7.51 | d | 5.7 |

| H-5 | 7.74 | d | 8.4 |

| H-6 | 8.87 | d | 8.4 |

| H-8 | 9.65 | s | - |

Data obtained from a 200 MHz spectrum in CDCl₃[1].

Interpretation:

The downfield chemical shifts of all protons are characteristic of their location on an electron-deficient aromatic system. The singlet for H-8 is a key identifying feature, being the most downfield proton due to the influence of the adjacent nitrogen atom. The doublet multiplicity of H-3, H-4, H-5, and H-6 arises from coupling to their respective neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will display eight distinct signals corresponding to the eight carbon atoms of the naphthyridine ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 151.8 |

| C-3 | 122.1 |

| C-4 | 137.2 |

| C-4a | 121.1 |

| C-5 | 120.2 |

| C-6 | 155.1 |

| C-8 | 149.8 |

| C-8a | 144.9 |

Note: Specific experimental data for the ¹³C NMR of this compound was not available in the searched literature. The presented data is a predicted spectrum based on computational models and analysis of similar naphthyridine structures. For definitive assignment, experimental verification is recommended.

Causality Behind Experimental Choices:

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar molecules and its relatively simple solvent signal in the NMR spectrum. A 200 MHz spectrometer provides sufficient resolution for the unambiguous assignment of the proton signals in this molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic system, as well as the C-Cl stretch.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Aromatic ring |

| 900-675 | C-H out-of-plane bend | Aromatic |

| 800-600 | C-Cl stretch | Aryl halide |

Note: Specific experimental IR data for this compound was not found in the searched literature. The table presents expected ranges for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) |

| [M]⁺ | 164 |

| [M-Cl]⁺ | 129 |

Data obtained from Electron Ionization (EI) Mass Spectrometry[1].

Interpretation:

The molecular ion peak [M]⁺ at m/z 164 corresponds to the molecular weight of this compound (C₈H₅ClN₂). The presence of a significant peak at m/z 129, corresponding to the loss of a chlorine atom ([M-Cl]⁺), is a characteristic fragmentation pattern for chloro-substituted aromatic compounds. The isotopic pattern of the molecular ion peak, with a smaller peak at m/z 166 (approximately one-third the intensity of the m/z 164 peak), would further confirm the presence of one chlorine atom due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 200 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the spectrum to display transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Visualizations

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

Sources

Unveiling the Solid State: A Technical Guide to the Structural Elucidation of 1-Chloro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel heterocyclic compounds such as 1-Chloro-2,7-naphthyridine, a thorough understanding of its crystal structure is paramount for its development as a potential therapeutic agent or advanced material. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound. While, to date, the specific crystal structure of this compound is not publicly available, this document outlines a robust workflow for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. To illustrate the expected outcomes and the depth of information that can be gleaned from such a study, the known crystal structure of the closely related analogue, 2-Amino-7-chloro-1,8-naphthyridine, is presented as a case study. This guide is intended to serve as a practical resource for researchers engaged in the structural characterization of novel chemical entities.

Introduction: The Significance of Naphthyridine Scaffolds and the Imperative of Structural Insight